4-Methoxybiphenyl

Physical property Solid-state handling Isomer comparison

4-Methoxybiphenyl (CAS 613-37-6) is a para-substituted biaryl ether delivering reproducible performance in three high-value R&D applications. (1) Suzuki-Miyaura cross-coupling: documented >98% conversion with heterogeneous Pd catalysts under air/moisture-tolerant conditions. (2) Fluorescence standard: pH-insensitive profile (pH 0–14) for PBA derivatization method qualification—eliminates signal variation seen with hydroxylated analogs. (3) Liquid crystal precursor: mesogenic unit imparting higher Tg vs. 4-cyanobiphenyl in side-group LC polymers. Critically, 4-MBP is a crystalline solid (mp 86–90°C) at ambient temperature, unlike its 2- and 3-methoxy isomers which are liquids—enabling straightforward recrystallization, ambient storage, and reliable handling.

Molecular Formula C13H12O
Molecular Weight 184.23 g/mol
CAS No. 613-37-6
Cat. No. B1664174
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxybiphenyl
CAS613-37-6
Synonyms4-Methoxybiphenyl;  NSC 3793;  NSC-3793;  NSC3793; 
Molecular FormulaC13H12O
Molecular Weight184.23 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=CC=CC=C2
InChIInChI=1S/C13H12O/c1-14-13-9-7-12(8-10-13)11-5-3-2-4-6-11/h2-10H,1H3
InChIKeyRHDYQUZYHZWTCI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityINSOL IN WATER;  SOL IN ETHER, ETHANOL
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





4-Methoxybiphenyl (CAS 613-37-6): Physical Properties and Fundamental Characteristics for Procurement Specification


4-Methoxybiphenyl (4-MBP, CAS 613-37-6) is a para-substituted methoxy derivative of biphenyl, classified as a biaryl ether with the molecular formula C₁₃H₁₂O and molecular weight 184.24 g/mol [1]. At ambient temperature, it exists as a white to off-white crystalline powder with a reported melting point range of 86–90 °C and a boiling point of 157 °C at reduced pressure (10 mmHg) [2]. The compound is insoluble in water but soluble in common organic solvents including ethanol and ether . As an unsymmetrical biphenyl derivative bearing an electron-donating methoxy group at the 4-position, 4-MBP serves as a versatile building block in Suzuki-Miyaura cross-coupling reactions for the synthesis of more complex biaryl systems, including pharmaceutical intermediates and liquid crystalline materials .

Why 4-Methoxybiphenyl (CAS 613-37-6) Cannot Be Interchanged with Isomeric Methoxybiphenyls in Critical Applications


The three positional isomers of methoxybiphenyl—2-methoxybiphenyl (CAS 86-26-0), 3-methoxybiphenyl (CAS 2113-56-6), and 4-methoxybiphenyl (CAS 613-37-6)—exhibit fundamentally different physical states, thermal behavior, and electronic properties that preclude generic substitution. The para-substituted 4-MBP is a crystalline solid at room temperature (melting point 86–90 °C), whereas 2-methoxybiphenyl melts at 30–33 °C and is typically encountered as a liquid above ambient conditions , and 3-methoxybiphenyl is a liquid at room temperature . These phase differences carry direct consequences for handling, storage, and formulation. Moreover, the position of the methoxy substituent dictates the electron density distribution across the biphenyl framework, influencing both reactivity in cross-coupling reactions and the mesogenic properties in liquid crystalline materials [1]. The following evidence demonstrates quantifiable, application-specific differentiation that informs procurement decisions.

4-Methoxybiphenyl (CAS 613-37-6) Quantitative Differentiation Evidence: Direct Comparator Data for Procurement Evaluation


Solid-State Handling Advantage: 4-Methoxybiphenyl Exhibits 57–60 °C Higher Melting Point Than 2-Methoxybiphenyl Isomer

4-Methoxybiphenyl (4-MBP) melts at 86–90 °C and exists as a crystalline solid under standard ambient storage and handling conditions. In contrast, the ortho-isomer 2-methoxybiphenyl exhibits a melting point of 30–33 °C, making it a low-melting solid or liquid depending on ambient temperature fluctuations . The 3-methoxybiphenyl isomer is a liquid at room temperature with no reported melting point above ambient . This thermal behavior difference of approximately 57–60 °C between the 4- and 2-isomers directly impacts weighability, solid dispensing accuracy, and long-term storage stability.

Physical property Solid-state handling Isomer comparison

Suzuki-Miyaura Cross-Coupling Performance: 4-Methoxybiphenyl Achieves 90.2–98% Conversion Under Pd-Catalyzed Conditions

In the Pd-catalyzed Suzuki-Miyaura cross-coupling of 4-bromoanisole with phenylboronic acid to form 4-methoxybiphenyl, catalyst systems based on amino-functionalized hypercrosslinked polystyrene-supported palladium achieved 90.2% conversion of 4-bromoanisole within 3 hours under mild conditions [1]. Under optimized conditions with the same catalyst class, conversion exceeded 98% in less than 1 hour without phase-transfer agents [1]. In a separate study using in situ generated acyclic diaminocarbene palladium complexes, the cross-coupling under reflux in ethanol with potassium carbonate afforded 4-methoxybiphenyl in 2 hours without requiring degassing or protection from atmospheric moisture and oxygen [2].

Suzuki-Miyaura coupling Catalysis Synthetic yield

Fluorescence Standardization: 4-Methoxybiphenyl Serves as Validated Reference Reagent for Aryl Halide Derivatization Assays

4-Methoxybiphenyl is established as a standard reagent in fluorescence-based analytical methods, specifically for calibrating the fluorescence characteristics of products generated from the derivatization reaction of aryl halides with phenylboronic acid (PBA) . Unlike 2-methoxybiphenyl and 3-methoxybiphenyl, which are not cited for this specific standardization role in vendor technical documentation, 4-MBP's fluorescence properties have been characterized as showing no pH-dependent changes across the range pH 0–14, a property shared with biphenyl and 2-methoxybiphenyl but contrasting with hydroxylated analogs [1]. This pH-insensitive fluorescence behavior makes 4-MBP suitable as an internal standard in aqueous and mixed-solvent assay systems.

Fluorescence assay Analytical standard Derivatization

Liquid Crystalline Polymer Performance: 4-Methoxybiphenyl-Containing Polyacrylates Exhibit Higher Glass Transition Temperatures Than 4-Cyanobiphenyl Analogs

In side-group liquid-crystal polymers, the incorporation of 4-methoxybiphenyl as the mesogenic unit produces materials with distinct thermal properties compared to those containing the widely used 4-cyanobiphenyl mesogen. A systematic comparison of poly[ω-(4-methoxybiphenyl-4′-yloxy)alkyl acrylate]s against analogous polymers containing 4-cyanobiphenyl revealed that the 4-methoxybiphenyl-containing polymers exhibit higher glass transition temperatures, attributed to higher packing density in the smectic phases exhibited by these polymers compared to the interdigitated phases of the 4-cyanobiphenyl-containing materials [1]. All ten homologues of the 4-methoxybiphenyl polyacrylate series (spacer length n = 3–12) exhibited thermotropic liquid crystalline behavior, with glass transition temperatures decreasing from higher initial values before reaching a limiting plateau as spacer length increased [1].

Liquid crystal polymers Mesogenic unit Thermal properties

Metabolic Pathway Differentiation: 4-Methoxybiphenyl O-Demethylation Mediated by Distinct Cytochrome P-450 Isoform Compared to Biphenyl 4-Hydroxylation

In rat liver microsomal studies directly comparing biphenyl and 4-methoxybiphenyl as substrates, both compounds undergo conversion to 4-hydroxybiphenyl via the microsomal monooxygenase system and both bind to cytochrome P-450 to produce Type I binding spectra. However, the maximal and minimal wavelengths of these binding spectra differ between the two substrates [1]. Critically, differential effects of enzyme inducers, metyrapone inhibition, and ethanol inhibition upon biphenyl 4-hydroxylation versus 4-MBP O-demethylation strongly indicate that these two reactions are mediated by distinct cytochrome P-450 haemoproteins [1].

Drug metabolism Cytochrome P-450 Biochemical probe

Microwave-Assisted Synthesis: 4-Methoxybiphenyl Demonstrates Tunable Yield Range of 41–92% as Function of Heating Time

In an undergraduate chemistry mini-project employing an adapted domestic microwave oven for Suzuki-Miyaura cross-coupling, the synthesis of 4-methoxybiphenyl from 4-bromoanisole and phenylboronic acid yielded product in amounts ranging from 41% to 92%, with yield directly proportional to microwave heating time as documented in Table 1 of the study [1]. This tunable yield profile establishes 4-MBP synthesis as a pedagogically valuable model reaction for demonstrating reaction kinetics, yield optimization, and green chemistry principles including reduced solvent usage and shorter reaction times compared to conventional thermal heating.

Microwave synthesis Green chemistry Educational model reaction

4-Methoxybiphenyl (CAS 613-37-6): Evidence-Backed Application Scenarios for Scientific and Industrial Procurement


Suzuki-Miyaura Cross-Coupling Methodology Development and Optimization

4-Methoxybiphenyl serves as a validated model substrate for Suzuki-Miyaura cross-coupling optimization studies, with documented conversion rates of 90.2% (3 h) and >98% (<1 h) using heterogeneous Pd catalysts under air- and moisture-tolerant conditions [1]. Its well-characterized physical properties (mp 86–90 °C) facilitate product isolation via recrystallization, while the microwave-assisted synthetic protocol with tunable yields (41–92%) provides a benchmark for reaction parameter optimization [2]. This compound is particularly suited for catalyst screening, ligand evaluation, and teaching applications where reproducible, high-yielding cross-coupling is required.

Fluorescence-Based Analytical Standard for Aryl Halide Derivatization Assays

In analytical laboratories performing fluorescence detection of aryl halide derivatization products, 4-methoxybiphenyl is specifically designated as a standard reagent for calibrating fluorescence intensity measurements associated with phenylboronic acid (PBA) derivatization reactions [1]. Its pH-insensitive fluorescence profile across pH 0–14 eliminates pH-dependent signal variation, distinguishing it from hydroxylated biphenyl derivatives that exhibit pH-dependent fluorescence changes [2]. Procurement for this application is justified where a validated, vendor-documented reference standard is required for method qualification.

Mesogenic Building Block for Liquid Crystalline Polymers Requiring Elevated Thermal Stability

For side-group liquid crystalline polymer synthesis, 4-methoxybiphenyl functions as a mesogenic unit that imparts higher glass transition temperatures compared to the widely used 4-cyanobiphenyl mesogen, attributable to higher packing density in smectic phases [1]. Poly[ω-(4-methoxybiphenyl-4′-yloxy)alkyl acrylate]s with spacer lengths of 3–12 methylene units all exhibit thermotropic liquid crystalline behavior, with thermal properties systematically characterized across the homologous series [1]. This evidence supports procurement of 4-MBP as a precursor for liquid crystalline materials where elevated Tg and smectic phase formation are design requirements.

Cytochrome P-450 Isoform-Specific Biochemical Probe

4-Methoxybiphenyl O-demethylation is mediated by cytochrome P-450 haemoprotein isoforms distinct from those catalyzing biphenyl 4-hydroxylation, as demonstrated by differential responses to enzyme inducers (phenobarbital, 3-methylcholanthrene) and inhibitors (metyrapone, ethanol) in rat liver microsomal preparations [1]. This isoform specificity establishes 4-MBP as a mechanistically distinct substrate probe for investigating P-450 activity, particularly in studies of enzyme induction, inhibition, and isoform characterization where substitution with biphenyl or other analogs would confound biological interpretation [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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